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An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[c]azepine: Structure,

Nomenclature, and Medicinal Chemistry Applications

Abstract
The 2,3,4,5-tetrahydro-1H-benzo[c]azepine moiety represents a pivotal heterocyclic scaffold

in the landscape of medicinal chemistry and drug development. As a privileged structure, its

unique seven-membered ring fused to a benzene ring imparts a distinct three-dimensional

conformation that is conducive to potent and selective interactions with a variety of biological

targets. This technical guide provides a comprehensive exploration of the 2,3,4,5-tetrahydro-
1H-benzo[c]azepine core, intended for researchers, scientists, and professionals in the field of

drug discovery. We will delve into its systematic nomenclature, structural characteristics, key

synthetic strategies, and spectroscopic analysis. Furthermore, this document will examine its

pharmacological significance by discussing structure-activity relationships (SAR) and

highlighting prominent derivatives that have shaped our understanding of its therapeutic

potential.

The Benzo[c]azepine Scaffold: An Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with

nitrogen-containing rings being particularly prominent.[1] Among these, azepines—seven-

membered rings containing a single nitrogen atom—and their derivatives have garnered
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significant interest due to their diverse biological activities, including psychotropic,

anticonvulsive, and analgesic properties.[2][3]

The fusion of an azepine ring to a benzene ring gives rise to three constitutional isomers:

benzo[b]azepine, benzo[c]azepine, and benzo[d]azepine. The nomenclature indicates the face

of the benzene ring ([a], [b], [c], etc.) to which the heterocyclic ring is fused. The 2,3,4,5-
tetrahydro-1H-benzo[c]azepine scaffold, the focus of this guide, is characterized by the fusion

at the 'c' face, resulting in a specific spatial arrangement of the nitrogen atom and the aliphatic

portion of the seven-membered ring relative to the aromatic system. This structural nuance is

critical, as it dictates the molecule's interaction with protein binding sites and is a key

determinant of its pharmacological profile. A notable example of its application is in the

structure of Capsazepine, a competitive antagonist of the TRPV1 ion channel.[4]

Nomenclature and Structural Elucidation
A precise understanding of the structure and nomenclature is fundamental for unambiguous

scientific communication.

Systematic (IUPAC) Nomenclature
The systematic name for 2,3,4,5-tetrahydro-1H-benzo[c]azepine is 2,3,4,5-tetrahydro-1H-2-

benzazepine.[5][6] The nomenclature can be deconstructed as follows:

Azepine: Refers to the seven-membered nitrogen-containing heterocycle.

Benz-: Indicates the fusion of a benzene ring.

2-: Specifies the position of the nitrogen atom within the fused system according to IUPAC

rules.

Tetrahydro-: Denotes the saturation of four double bonds in the parent azepine ring, resulting

in a fully aliphatic heterocyclic portion.

1H-: Indicates the presence of a hydrogen atom at position 1, which is a "designated

hydrogen" required to specify the location of saturation.
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The "[c]" in the common name "benzo[c]azepine" refers to the specific fusion pattern as

previously described.

Caption: Chemical structure and IUPAC numbering of 2,3,4,5-Tetrahydro-1H-
benzo[c]azepine.

Physicochemical Properties
The physical and chemical properties of the core structure are essential for its handling,

formulation, and understanding its behavior in biological systems.

Property Value Reference(s)

Molecular Formula C₁₀H₁₃N [5][7]

Molecular Weight 147.22 g/mol [8][9]

CAS Number 7216-22-0 [5][7]

Appearance Powder or liquid [7]

Melting Point
181-184 °C (Hydrochloride

Salt)
[5]

Boiling Point 248.6 ± 9.0 °C at 760 mmHg [5]

Density 1.0 ± 0.1 g/cm³ [5]

XLogP3 2.13 [5]

Hydrogen Bond Donor Count 1 [9]

Hydrogen Bond Acceptor

Count
1 [9]

Synthetic Strategies and Methodologies
The synthesis of the benzo[c]azepine core is a non-trivial task that requires careful strategic

planning. The choice of synthetic route is often dictated by the desired substitution pattern on

the final molecule.
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Retrosynthetic Analysis
A common retrosynthetic approach involves disconnecting the seven-membered ring to reveal

more readily available starting materials. A logical disconnection is the C1-N2 bond, which can

be formed via an intramolecular cyclization, often an N-alkylation or reductive amination. This

leads back to a substituted 2-(2-aminoethyl)benzyl derivative.

2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Functionalized

2-(2-Haloethyl)phenethylamine
Derivative

Intramolecular
Cyclization (C-N bond)

Substituted
2-Vinylphenylacetic Acid

Derivative

Functional Group
Interconversion

Click to download full resolution via product page

Caption: General retrosynthetic workflow for the Benzo[c]azepine scaffold.

Experimental Protocol: A Representative Synthesis
The following protocol outlines a plausible multi-step synthesis adapted from foundational

organic chemistry principles for constructing the benzo[c]azepine core. This serves as an

illustrative example of the logic behind the experimental choices.

Objective: To synthesize 2,3,4,5-tetrahydro-1H-benzo[c]azepine from 2-bromophenylacetic

acid.

Step 1: Heck Coupling to Introduce the Vinyl Group

Rationale: The Heck reaction is a reliable method for C-C bond formation, specifically for

creating a vinyl group on the aromatic ring which will later be converted into the two-carbon

side chain.

To a solution of 2-bromophenylacetic acid (1.0 eq) in a suitable solvent like DMF, add

potassium carbonate (2.5 eq), palladium acetate (0.05 eq), and a phosphine ligand such as

PPh₃ (0.1 eq).

Add vinylboronic acid pinacol ester (1.2 eq).

Degas the mixture and heat under an inert atmosphere (e.g., Argon) at 80-100 °C for 12-24

hours.
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Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute

with water, and extract with an organic solvent (e.g., ethyl acetate).

Purify the resulting 2-vinylphenylacetic acid via column chromatography.

Step 2: Reduction of the Carboxylic Acid and Nitrile Formation

Rationale: The carboxylic acid is reduced to an alcohol, which is then converted to a nitrile.

The nitrile group serves as a precursor to the primary amine needed for the final cyclization.

Dissolve the 2-vinylphenylacetic acid (1.0 eq) in anhydrous THF and cool to 0 °C.

Slowly add a solution of borane-THF complex (BH₃·THF, 1.5 eq). Allow the reaction to warm

to room temperature and stir for 4 hours.

Quench the reaction carefully with methanol, then concentrate under reduced pressure. The

product is 2-(2-vinylphenyl)ethanol.

Dissolve the alcohol in dichloromethane, add triethylamine (1.5 eq), and cool to 0 °C. Add

methanesulfonyl chloride (1.2 eq) dropwise and stir for 1 hour.

Wash the mixture with water and brine, then dry and concentrate to yield the mesylate.

Dissolve the crude mesylate in DMSO and add sodium cyanide (NaCN, 1.5 eq). Heat the

mixture to 60 °C for 6 hours. This nucleophilic substitution yields 3-(2-

vinylphenyl)propanenitrile.

Step 3: Reduction of Nitrile and Olefin

Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to

reduce both the nitrile to a primary amine and the vinyl group to an ethyl group in a single

step.

In a separate flask, prepare a suspension of LAH (3.0 eq) in anhydrous THF under an inert

atmosphere and cool to 0 °C.

Slowly add a solution of 3-(2-vinylphenyl)propanenitrile (1.0 eq) in THF.
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After the addition is complete, allow the mixture to warm to room temperature and then heat

to reflux for 8 hours.

Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH

solution, and then more water (Fieser workup).

Filter the resulting aluminum salts and concentrate the filtrate to obtain 3-(2-

ethylphenyl)propan-1-amine.

Step 4: Intramolecular Cyclization (Pictet-Spengler type)

Rationale: This final step forms the seven-membered ring. While not a classic Pictet-

Spengler, the acid-catalyzed intramolecular cyclization via an iminium intermediate is a

common strategy for forming such rings.

Dissolve the amine from the previous step in a solution of formic acid and heat to 100 °C for

2 hours to form the N-formyl derivative.

Add a strong dehydrating acid such as polyphosphoric acid (PPA) and continue heating at

120-140 °C for 4 hours. This promotes cyclization and dehydration.

Cool the mixture, carefully pour it onto ice, and basify with concentrated NaOH solution.

Extract the aqueous layer with dichloromethane.

Purify the crude product by column chromatography to yield 2,3,4,5-tetrahydro-1H-
benzo[c]azepine.

Spectroscopic Characterization
Confirming the structure of the synthesized compound is paramount. NMR, MS, and IR

spectroscopy are the primary tools for this purpose.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b105283?utm_src=pdf-body
https://www.benchchem.com/product/b105283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Characteristic Features

¹H NMR (CDCl₃, 400 MHz)

δ 7.10-7.25 (m, 4H, Ar-H), δ ~3.0 (t, 2H, Ar-

CH₂), δ ~2.9 (t, 2H, CH₂-N), δ ~2.8 (s, 2H, Ar-

CH₂-N), δ ~1.9 (m, 2H, CH₂-CH₂-CH₂), δ ~1.5

(br s, 1H, NH).

¹³C NMR (CDCl₃, 100 MHz)

δ ~140 (Ar-C), δ ~138 (Ar-C), δ ~129 (Ar-CH), δ

~126 (Ar-CH), δ ~55 (Ar-CH₂-N), δ ~48 (CH₂-N),

δ ~35 (Ar-CH₂), δ ~30 (aliphatic CH₂).

Mass Spec. (EI)

Molecular Ion (M⁺) at m/z = 147. Expected

fragmentation includes loss of ethyl or propyl

fragments.

IR (KBr)

~3300 cm⁻¹ (N-H stretch), 3050-3000 cm⁻¹

(Aromatic C-H stretch), 2950-2850 cm⁻¹

(Aliphatic C-H stretch), ~1600 cm⁻¹ (C=C

aromatic stretch).

Note: The spectral data presented are predictive and may vary based on solvent and

experimental conditions.

Role in Drug Discovery and Structure-Activity
Relationships (SAR)
The benzo[c]azepine scaffold is a versatile template for designing ligands for various receptors

and enzymes. The SAR for this class is highly dependent on the biological target.

General SAR Insights
N-Substitution (Position 2): The nitrogen atom is a critical handle for modification. Introducing

substituents here directly impacts the molecule's polarity, basicity, and ability to form

hydrogen bonds. Small alkyl groups or more complex side chains can be introduced to probe

specific pockets in a binding site. For example, in many CNS-active compounds, an N-

methyl group can increase activity.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://courseware.cutm.ac.in/wp-content/uploads/2021/03/SAR-of-benzodiazepine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic Ring Substitution (Positions 6, 7, 8, 9): Substitution on the benzene ring with

electron-withdrawing or electron-donating groups can modulate the electronic properties and

lipophilicity of the molecule.[10] Hydroxyl or methoxy groups are common for targeting

adrenergic or dopaminergic receptors, while halogens can enhance binding affinity through

halogen bonding or by modifying metabolic stability.

Aliphatic Ring (Positions 1, 3, 4, 5): The conformation of the seven-membered ring is crucial.

Introducing substituents or spiro-fused rings can lock the conformation into a more active

form, reducing the entropic penalty of binding. This has been exploited in the development of

potent PARP-1 inhibitors.[11]

Caption: Structure-Activity Relationship (SAR) map for the Benzo[c]azepine scaffold.

Case Study: Capsazepine
Capsazepine is a synthetic antagonist of capsaicin and a selective blocker of the TRPV1

(transient receptor potential vanilloid 1) ion channel.[4] Its structure features the core 2,3,4,5-
tetrahydro-1H-benzo[c]azepine scaffold, but with key modifications:

N-Carbothioamide Group: The nitrogen is part of a thiourea linkage, connecting to a 4-

chlorophenethyl group. This large, lipophilic group is critical for antagonistic activity.

Catechol Moiety: The benzene ring is substituted with two hydroxyl groups at positions 7 and

8, forming a catechol. This feature is often important for interactions with vanilloid-sensitive

receptors.

The development of Capsazepine underscores the utility of the benzo[c]azepine core as a rigid

scaffold upon which pharmacophoric elements can be precisely arranged to achieve high-

affinity and selective biological activity.[4]

Conclusion and Future Perspectives
The 2,3,4,5-tetrahydro-1H-benzo[c]azepine framework continues to be an area of active

investigation in medicinal chemistry. Its conformational flexibility and multiple points for

synthetic diversification make it an attractive starting point for the development of novel

therapeutics. Future work will likely focus on leveraging modern synthetic methods, such as C-

H activation and asymmetric catalysis, to access novel derivatives with greater efficiency and
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stereocontrol. As our understanding of disease biology deepens, this versatile scaffold is

poised to yield new chemical entities targeting a wide array of challenging diseases, from

neurodegenerative disorders to cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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